molecular formula C12H7Cl3N2O4S B11021868 2,5-dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide

2,5-dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide

Cat. No.: B11021868
M. Wt: 381.6 g/mol
InChI Key: RRJPKLVJOUZWPB-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8Cl3N2O4S. It is known for its unique structural properties, which include two chlorine atoms and a nitro group attached to a benzenesulfonamide framework. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide typically involves the nitration of 1,4-dichlorobenzene followed by sulfonation and subsequent amination. The nitration process is carried out using mixed acids at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. Purification steps such as crystallization and recrystallization are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The nitro group and sulfonamide moiety play crucial roles in its activity, potentially interacting with proteins and other biomolecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H7Cl3N2O4S

Molecular Weight

381.6 g/mol

IUPAC Name

2,5-dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H7Cl3N2O4S/c13-7-1-3-10(15)12(5-7)22(20,21)16-11-6-8(17(18)19)2-4-9(11)14/h1-6,16H

InChI Key

RRJPKLVJOUZWPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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